molecular formula C17H17F2N5O2S B6457335 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549045-55-6

3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6457335
CAS No.: 2549045-55-6
M. Wt: 393.4 g/mol
InChI Key: BNQFLVKINKSSFD-UHFFFAOYSA-N
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Description

3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperazine ring, and a difluoromethyl-substituted pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.

    Attachment of the Pyrimidine Moiety: The difluoromethyl-substituted pyrimidine is synthesized separately and then coupled with the piperazine-benzothiazole intermediate through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group or the pyrimidine ring, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The difluoromethyl group and the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-(difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
  • 4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine

Uniqueness

Compared to similar compounds, 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide stands out due to its unique combination of a benzothiazole core, a piperazine ring, and a difluoromethyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)22-17/h2-5,10,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFLVKINKSSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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